4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate

Catalog No.
S14539049
CAS No.
M.F
C12H11BrO3
M. Wt
283.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetat...

Product Name

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate

IUPAC Name

[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

InChI

InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3

InChI Key

ZSLJMBFCRMCOLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is an organic compound characterized by its unique structure, which features a bromomethyl group and a propargyl ether functionality. Its chemical formula is C12H11BrO3C_{12}H_{11}BrO_3, and it has a molecular weight of approximately 283.12 g/mol. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its reactive functional groups, which can participate in various

, including:

  • Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, making it useful for further functionalization.
  • Click Chemistry: The alkyne moiety allows for click chemistry applications, particularly in the synthesis of complex molecules through cycloaddition reactions.
  • Esterification: The acetate group can participate in esterification reactions, which are significant in the synthesis of esters from alcohols and acids.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that derivatives of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate may exhibit various biological activities. For instance, compounds with similar structural features have shown antibacterial properties and potential anti-inflammatory effects. Studies have reported that the presence of electron-withdrawing groups enhances biological activity, suggesting that this compound could be explored for pharmacological applications .

The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can be achieved through several methods:

  • Bromomethylation: Starting from 4-methylphenol, bromomethylation can be performed using bromomethyl acetate in the presence of a base like potassium carbonate to yield the bromomethyl derivative.
  • Alkyne Introduction: The introduction of the prop-2-yn-1-yloxy group can be accomplished via nucleophilic substitution of an appropriate alkyl halide with propargyl alcohol in a suitable solvent such as acetone or dimethylformamide.
  • Acetate Formation: Finally, the acetate group can be introduced through an esterification reaction with acetic anhydride or acetic acid under acidic conditions .

4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has potential applications in:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active compounds.
  • Material Science: In the development of polymers or materials that require specific functional groups for reactivity.
  • Chemical Probes: It serves as a building block for creating chemical probes used in biological studies .

Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. Preliminary studies suggest that the bromomethyl group is particularly reactive, allowing for diverse modifications that could enhance its biological activity or alter its physicochemical properties. Additionally, studies on similar compounds have indicated potential interactions with cellular targets, which warrant further investigation into their mechanisms of action .

Several compounds share structural similarities with 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-methoxyphenyl acetateContains methoxy instead of propynyl etherLess reactive due to electron-donating group
4-Bromo-phenyl propargyl etherLacks acetate groupMore versatile for click chemistry
4-BromoacetophenoneContains a ketone instead of an etherDifferent reactivity profile due to carbonyl presence

These comparisons highlight the unique aspects of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate, particularly its combination of bromomethyl and propargyl functionalities, which enhance its utility in synthetic applications while providing pathways for biological exploration .

Bromomethylation Strategies in Aromatic Systems

Bromomethylation of aromatic precursors is critical for introducing the -CH₂Br moiety in the target compound. Direct electrophilic bromomethylation avoids over-bromination issues associated with side-chain halogenation. A proven method involves reacting paraformaldehyde with a 30% HBr solution in acetic acid, generating in situ bromomethylating agents (Equation 1):

$$
\text{Ar-H} + \text{CH}2\text{O} + \text{HBr} \xrightarrow{\text{HOAc}} \text{Ar-CH}2\text{Br} + \text{H}_2\text{O}
$$

This approach achieves mono-, bis-, or trisbromomethylation by adjusting the molar ratio of reagents. For example, treating 2-(prop-2-yn-1-yloxy)phenol with 1.2 equivalents of paraformaldehyde and HBr in acetic acid selectively yields 4-(bromomethyl)-2-(prop-2-yn-1-yloxy)phenol in 78% yield. Side-chain bromination of methyl groups (e.g., using N-bromosuccinimide) is less favored due to competing dibromination.

Table 1: Comparison of Bromomethylation Methods

MethodReagentsSelectivityYield (%)
Direct electrophilicHBr, CH₂O, HOAcHigh70–85
Side-chain brominationNBS, CCl₄Moderate45–60
Halogen exchangeLiBr, CH₂Cl₂Low30–40

Propargylation Techniques for Oxygenated Phenyl Derivatives

Propargylation of phenolic hydroxyl groups is achieved via nucleophilic substitution or redox-coupled strategies. A Sc(OTf)₃/Hantzsch ester system enables direct coupling of propargyl alcohols with phenolic intermediates under mild conditions (Equation 2):

$$
\text{Ar-OH} + \text{HC≡C-CH}2\text{OH} \xrightarrow{\text{Sc(OTf)}3, \text{HE}} \text{Ar-O-CH}2\text{C≡CH} + \text{H}2\text{O}
$$

Alternatively, InCl₃-catalyzed propargylation using propargyl acetate affords 85–90% yields for electron-rich phenols. For less reactive substrates, K₂CO₃-mediated reactions with propargyl bromide in acetone provide moderate yields (53–85%).

Table 2: Propargylation Catalysts and Outcomes

CatalystSubstrateSolventTemperature (°C)Yield (%)
Sc(OTf)₃4-BromomethylphenolDCM2574
InCl₃2-Hydroxybenzoic acidToluene8088
K₂CO₃4-NitrophenolAcetone6065

Acetylation Approaches for Phenolic Precursors

Acetylation of the phenolic -OH group is optimally performed using vinyl acetate as an acetylating agent. This method avoids hydrolysis byproducts common with acetic anhydride. A representative protocol involves:

  • Treating 4-(bromomethyl)-2-(prop-2-yn-1-yloxy)phenol with 2 equivalents of vinyl acetate.
  • Adding NaHCO₃ to neutralize liberated acetic acid.
  • Refluxing at 80°C for 4 hours to achieve >90% conversion.

Reverse addition (adding the phenol to vinyl acetate) minimizes side reactions, while temperatures below 100°C prevent vinyl acetate decomposition.

Multistep Synthesis Optimization via Halogenation-Etherification Sequences

Efficient synthesis requires careful sequencing of bromomethylation, propargylation, and acetylation. A validated route proceeds as follows:

  • Propargylation First:

    • Protect the phenolic -OH via propargylation (Section 1.2).
    • Bromomethylate the aromatic ring (Section 1.1).
    • Acetylate the remaining -OH group (Section 1.3).
  • Halogen Transfer Optimization:

    • Use 2,5-dibromothiophene or 2-iodothiophene to accelerate halogen exchange in azole intermediates.
    • 18-Crown-6 additives enhance reactivity for pyridine-derived substrates.

Equation 3: Halogen Transfer-Mediated Etherification
$$
\text{Ar-H} + \text{Br}2\text{Thiophene} \xrightarrow{\text{Base}} \text{Ar-O-CH}2\text{C≡CH} + \text{HBr}
$$

This protocol achieves 82–86% yields for challenging heteroarenes.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

281.98916 g/mol

Monoisotopic Mass

281.98916 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types